Cloruro de manganeso tetrahidratado

Descripción general

Descripción

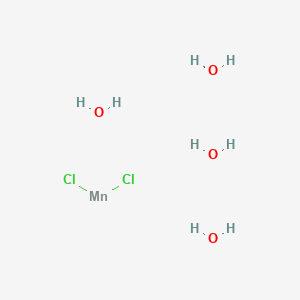

Manganese Chloride is an inorganic compound with the chemical formula MnCl₂·4H₂O. It is a pink solid that is highly soluble in water and slightly soluble in ethanol. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Manganese chloride tetrahydrate, also known as Lumenhance, is an inorganic compound that primarily targets proteins and enzymes in the body . It acts as a cofactor for a variety of enzymes, facilitating various biochemical reactions .

Mode of Action

The compound interacts with its targets by binding to the active sites of enzymes, thereby enabling or enhancing their catalytic activity . This interaction leads to changes in the rate of biochemical reactions within the body .

Biochemical Pathways

Manganese chloride tetrahydrate affects several biochemical pathways. For instance, it is used to accelerate the synthesis of dihydropyrimidin-2(1H)-ones by the condensation of aldehyde, β-dicarbonyl compounds, and urea under microwave conditions . It may also be used in the synthesis of manganese (II) tris (2-benzimidazolylmethyl)amine (ntb) complexes .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.

Result of Action

The molecular and cellular effects of manganese chloride tetrahydrate’s action are diverse, given its role as a cofactor for various enzymes. It can influence a wide range of biochemical reactions, from the synthesis of biomolecules to the regulation of metabolic pathways .

Action Environment

The action, efficacy, and stability of manganese chloride tetrahydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action can be affected by the hydration status of the body Additionally, the compound’s efficacy and stability might be influenced by pH, temperature, and the presence of other ions in the body.

Aplicaciones Científicas De Investigación

Manganese Chloride is widely used in various scientific research fields:

Chemistry: It is used as a precursor for the synthesis of various manganese compounds, including organomanganese compounds and coordination complexes.

Biology: It serves as a source of manganese in biological research and is used in the production of dry cell batteries.

Medicine: It is used as a neuronal contrast agent for enhanced magnetic resonance imaging and in the synthesis of pharmaceuticals.

Industry: It is used in dyeing, disinfecting, purification of natural gas, and as a drying agent for linseed oil.

Análisis Bioquímico

Biochemical Properties

Manganese Chloride Tetrahydrate plays a key role in various biochemical reactions. It acts as a cofactor and regulates the activity of several enzymes such as oxido-reductases, isomerases, transferases, ligases, lyases, and hydrolases . It interacts with these biomolecules, influencing their function and facilitating various biochemical processes .

Cellular Effects

Manganese Chloride Tetrahydrate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been shown to induce mitophagy and lead to neurotoxicity in dopaminergic SH-SY5Y cells through reactive oxygen species (ROS) generation .

Molecular Mechanism

The molecular mechanism of action of Manganese Chloride Tetrahydrate involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it enhances the expression of BNIP3 and promotes the conversion of LC3-I to LC3-II, leading to apoptosis of SH-SY5Y cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Manganese Chloride Tetrahydrate change over time. It has been observed that this compound can lead to loss of mitochondrial membrane potential and apoptosis of cells

Metabolic Pathways

Manganese Chloride Tetrahydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganese Chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction proceeds as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for the production of chlorine. The resulting manganese chloride solution can be neutralized with manganese carbonate to precipitate impurities such as iron salts. The purified solution is then evaporated to obtain manganese chloride tetrahydrate .

Industrial Production Methods: In industrial settings, manganese chloride tetrahydrate is produced by reacting crushed magnesite with excess hydrochloric acid. After the reaction, the excess hydrochloric acid is neutralized with lime to control the pH to about 4. Hydrogen peroxide is added to remove iron impurities .

Types of Reactions:

Oxidation: Manganese Chloride can undergo oxidation reactions. For example, in basic solutions, hydrogen peroxide oxidizes manganese(II) to manganese(IV), forming manganese dioxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]

Reduction: It can be reduced by various reducing agents to form different manganese compounds.

Substitution: Manganese Chloride can participate in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Sodium hydroxide: Used to precipitate manganese(II) hydroxide.

Hydrogen peroxide: Used in basic solutions to oxidize manganese(II) to manganese(IV).

Major Products:

Manganese dioxide (MnO₂): Formed during oxidation reactions.

Manganese(II) hydroxide (Mn(OH)₂): Formed during precipitation reactions with sodium hydroxide.

Comparación Con Compuestos Similares

Manganese Chloride can be compared with other manganese halides and similar compounds:

Manganese(II) fluoride (MnF₂): Less soluble in water compared to manganese chloride.

Manganese(II) bromide (MnBr₂): Similar in solubility and reactivity to manganese chloride.

Manganese(II) iodide (MnI₂): More soluble in water compared to manganese chloride.

Iron(II) chloride (FeCl₂): Similar in structure but differs in magnetic properties and reactivity.

Manganese Chloride is unique due to its high solubility in water and its ability to form various coordination complexes, making it versatile for different applications .

Propiedades

IUPAC Name |

dichloromanganese;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDGXZLMLFIJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Cl[Mn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7773-01-5 (Parent) | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00858866 | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

1190 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.977 @ 25 °C/4 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo., A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pink trigonal crystals | |

CAS No. |

13446-34-9, 7773-01-5 | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese chloride (MnCl2), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

650 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: Can manganese chloride tetrahydrate be used as a contrast agent in medical imaging?

A1: Yes, research indicates that manganese chloride tetrahydrate holds promise as an oral contrast agent for magnetic resonance imaging (MRI), particularly for the liver. Studies have shown its efficacy in enhancing liver signal intensity on MRI, enabling better visualization and detection of focal liver lesions [, , , ].

Q2: How does manganese chloride tetrahydrate compare to gadolinium-based contrast agents for liver MRI?

A2: Manganese chloride tetrahydrate, specifically a formulation known as Orviglance® or ACE-MBCA, offers a potential alternative to gadolinium-based contrast agents (GBCAs) for patients with impaired renal function []. While GBCAs are effective, they carry a risk of nephrogenic systemic fibrosis in this patient group. Studies indicate that ACE-MBCA is well-tolerated and provides comparable image quality to GBCAs [, ].

Q3: Are there any specific advantages to using an oral contrast agent like manganese chloride tetrahydrate?

A3: Oral administration of contrast agents like manganese chloride tetrahydrate can simplify the imaging procedure and potentially improve patient comfort, as seen in a study where a majority of patients found a low-temperature formulation easier to drink [].

Q4: What is the optimal time window for liver MRI after oral administration of manganese chloride tetrahydrate?

A4: Research suggests a diagnostic window between 2 and 6 hours after oral administration, providing robust liver signal enhancement during this period [].

Q5: What is the molecular formula and weight of manganese chloride tetrahydrate?

A5: The molecular formula is MnCl2·4H2O, and its molecular weight is 197.91 g/mol.

Q6: Does manganese chloride tetrahydrate exhibit catalytic activity?

A6: Yes, manganese chloride tetrahydrate can act as an efficient catalyst in various organic reactions. For instance, it has shown promising results in catalyzing the Beckmann rearrangement of ketoximes to amides [, ]. Additionally, it has been successfully used in the ring-opening reactions of 2-alkoxy-3,4-dihydropyran with indole and in transesterification reactions involving β-keto esters and alcohols containing C-3 unsubstituted indole fragments [].

Q7: How does manganese chloride tetrahydrate interact with zeolites?

A7: Studies show that when mixed with Y zeolites (NaY or LaNaNH4Y) and treated in air, manganese chloride tetrahydrate can undergo several processes depending on the temperature. At lower temperatures (around 503 K), there's maximum halide insertion into the zeolite supercages. At higher temperatures (683 K), maximum cation exchange occurs. Finally, at very high temperatures (around 1073 K), solid-solid reactions take place, leading to the formation of new crystalline phases [].

Q8: Is manganese chloride tetrahydrate toxic? What are the potential health effects of manganese exposure?

A8: While manganese is an essential trace element, chronic exposure to high levels of manganese can lead to neurotoxicity. Studies in rats have shown that manganese exposure can lead to oxidative stress in the brain, affecting various brain regions like the cerebral cortex, cerebellum, and medulla oblongata [, ].

Q9: Are there any protective agents against manganese-induced neurotoxicity?

A9: Research indicates that compounds like para-aminosalicylic acid (PAS) and N-(2-hydroxyethyl) ethylenediamine triacetic acid (HEDTA) may offer protective effects against manganese-induced oxidative changes in the brain []. Studies have shown that these agents can improve the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in the brains of manganese-exposed rats [].

Q10: What are the potential effects of manganese chloride tetrahydrate on male reproductive health?

A10: Research in rats suggests that chronic exposure to manganese chloride tetrahydrate can negatively impact male fertility. Studies have observed testicular degeneration, decreased sperm levels, and increased morphological abnormalities in sperm following prolonged manganese exposure [, ].

Q11: Can the adverse effects of manganese exposure on male fertility be reversed?

A11: Some studies suggest potential for reversing the negative effects of manganese on male reproductive health. For instance, research indicates that administration of Syzygium aromaticum essential oil may help to ameliorate the damage caused by manganese exposure in rat testes, improving sperm concentration and reducing morphological abnormalities [].

Q12: Can manganese chloride tetrahydrate be used in the synthesis of nanoparticles?

A12: Yes, research demonstrates the use of manganese chloride tetrahydrate as a precursor for synthesizing manganese nanoparticles. One study successfully employed a liquid-phase plasma reduction method to create polycrystalline manganese nanoparticles using a solution of manganese chloride tetrahydrate []. This method offers potential for controlling the size and morphology of the nanoparticles by adjusting the discharge time and using surfactants like CTAB [].

Q13: What are the applications of manganese stearate in polymer chemistry?

A13: Manganese stearate, synthesized using manganese chloride tetrahydrate, can be used as an oxidant additive in oxo-biodegradable polymers, such as HDPE []. The additive, when incorporated into the polymer matrix, aids in accelerating the degradation process through thermal treatment or light irradiation [].

Q14: Are there specific methods for analyzing manganese content in samples?

A14: Titration using a NaNO3-Na3AsO3 solution with AgNO3 as a catalyst is a proven method for accurately determining manganese content, as evidenced by its use in analyzing manganese oxide recovered from waste zinc-manganese batteries [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)